3-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of methoxy, methyl, and sulfanyl groups attached to a triazole ring, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Benzyl and Phenyl Groups: These groups can be attached through Friedel-Crafts alkylation or acylation reactions, using appropriate benzyl and phenyl derivatives.
Methoxylation: The methoxy groups are typically introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to hydrogenated derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for similar activities, particularly due to the presence of the sulfanyl group, which is known to enhance biological activity.
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent. Triazole derivatives are often used in the development of drugs for treating infections and cancer. The specific structure of this compound might offer unique interactions with biological targets.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It might also find applications in the agrochemical industry as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors in biological systems. The sulfanyl group could enhance binding affinity to certain molecular targets, while the methoxy and phenyl groups might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, known for its antifungal properties.
Fluconazole: A well-known antifungal drug that contains a triazole ring.
Voriconazole: Another antifungal agent with a triazole structure.
Uniqueness
What sets 3-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole apart is the combination of methoxy, methyl, and sulfanyl groups, which could confer unique biological activities and chemical reactivity. This makes it a promising candidate for further research and development in various fields.
Properties
Molecular Formula |
C27H29N3O2S |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
3-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C27H29N3O2S/c1-18(2)24-16-21(19(3)15-25(24)32-5)17-33-27-29-28-26(20-11-13-23(31-4)14-12-20)30(27)22-9-7-6-8-10-22/h6-16,18H,17H2,1-5H3 |
InChI Key |
HDIDUZSDWVYFCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.